Acrylophenone, 3-chloro-4'-ethyl-, (E)-
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Overview
Description
Acrylophenone, 3-chloro-4’-ethyl-, (E)-, also known as 2-Propen-1-one, 3-chloro-1-(4-ethylphenyl)-, (2E)-, is an organic compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . This compound is a derivative of acrylophenone, characterized by the presence of a chloro group at the 3-position and an ethyl group at the 4’-position on the phenyl ring.
Preparation Methods
The synthesis of Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Acrylophenone, 3-chloro-4’-ethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Acrylophenone, 3-chloro-4’-ethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.
Mechanism of Action
The mechanism of action of Acrylophenone, 3-chloro-4’-ethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. Additionally, the chloro and ethyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for different molecular targets .
Comparison with Similar Compounds
Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be compared with other similar compounds such as:
Acrylophenone: Lacks the chloro and ethyl substituents, making it less reactive in certain substitution reactions.
3-Chloroacrylophenone: Contains a chloro group but lacks the ethyl group, affecting its steric and electronic properties.
4-Ethylacrylophenone: Contains an ethyl group but lacks the chloro group, influencing its reactivity and binding interactions.
The unique combination of the chloro and ethyl groups in Acrylophenone, 3-chloro-4’-ethyl-, (E)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58953-15-4 |
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Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(E)-3-chloro-1-(4-ethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
GYEIFKZLLFIRBQ-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CCl |
Origin of Product |
United States |
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